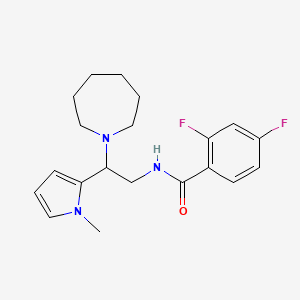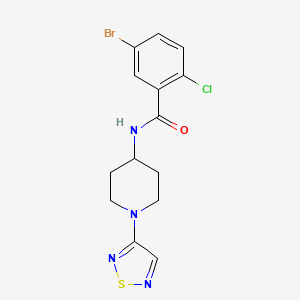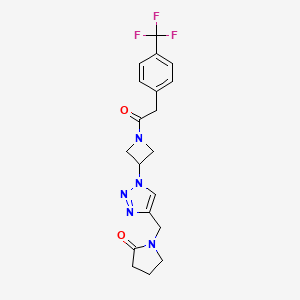
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .科学的研究の応用
Cytotoxicity and Cancer Research
This compound has been synthesized and evaluated for cytotoxicity . It has shown significant cytotoxicity against MOLT-3 cell lines . The o-hydroxy derivative was found to be the most potent cytotoxic against HuCCA-1, A-549, and MOLT-3 cell lines . This suggests potential applications in cancer research and treatment.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on this compound . These studies provide insights into the physicochemical properties of the compound and its analogs . This information can be valuable in drug design and optimization.
Antimicrobial Activity
Isoquinoline, a class of heterocyclic scaffold to which this compound belongs, has been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Antimalarial Activity
Isoquinoline alkaloids, including this compound, have shown antimalarial activity . This could lead to the development of new treatments for malaria.
Anti-HIV Activity
Isoquinoline alkaloids have also demonstrated anti-HIV activities . This suggests potential applications in the development of anti-HIV drugs.
Neurodegenerative Disorders
1,2,3,4-Tetrahydroisoquinolines, a class to which this compound belongs, have shown diverse biological activities against various neurodegenerative disorders . This suggests potential applications in the treatment of conditions such as Alzheimer’s and Parkinson’s disease.
Inhibitor Studies
This compound has been revealed to act as phenylethanolamine N-methyltransferase inhibitors , matrix metalloproteinase inhibitors , and carbonic anhydrase inhibitors . These findings suggest potential applications in various areas of medical research.
Bradykinin-1 Antagonists
This compound has also been found to act as bradykinin-1 antagonists . This suggests potential applications in the treatment of conditions related to inflammation and pain.
将来の方向性
The future directions in the research of THIQ derivatives could involve potential applications of the compound, based on its properties and biological activity. This could also involve modifications to its structure to improve its properties or activity. In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
作用機序
Target of Action
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide, also known as N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide, is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents . .
Mode of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given that thiq derivatives are known to have diverse biological activities, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the diverse biological activities of thiq derivatives, the effects could potentially be wide-ranging .
特性
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-19(22)20-17-7-6-15-10-11-21(13-16(15)12-17)25(23,24)18-8-4-14(2)5-9-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGZWISNXYBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)



![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2912895.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)
![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)



![N-(2,4-difluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912903.png)
![11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2912906.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2912907.png)